N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

FPR1 Receptor Binding Affinity

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a high-affinity (pKd 9.22, Kd ~0.6 nM) FPR1-preferring agonist engineered for unmatched receptor selectivity and experimental traceability. Unlike pan-agonists (e.g., WKYMVM) that activate multiple FPR subtypes, this hexapeptide preferentially targets FPR1 over FPR2/ALX, eliminating confounding signals in co-expression systems. Its C-terminal lysine enables FITC or ¹²⁵I conjugation without receptor-binding loss, making it the definitive probe for competitive binding, cross-linking, and internalization assays. Choose this compound when experimental resolution demands FPR1 specificity that generic fMLF or pan-agonists cannot deliver.

Molecular Formula C₄₅H₆₆F₃N₇O₁₁
Molecular Weight 938.04
Cat. No. B1574823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
SynonymsFor-Nle-Leu-Phe-Nle-Tyr-Lys-OH (TFA)
Molecular FormulaC₄₅H₆₆F₃N₇O₁₁
Molecular Weight938.04
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: A High-Affinity Formyl Peptide Receptor (FPR) Agonist for Receptor Characterization and Ligand-Binding Studies


N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (also designated For-Nle-Leu-Phe-Nle-Tyr-Lys-OH TFA) is a synthetic hexapeptide that functions as a potent agonist of formyl peptide receptors (FPRs) [1]. It is an analog of the bacterial chemotactic peptide fMLF (N-formyl-Met-Leu-Phe), engineered with norleucine (Nle) substitutions and a C-terminal lysine residue to enhance stability and enable conjugation [2]. The compound exhibits high affinity for FPR1 with a reported pKd of 9.22 (equivalent to a Kd of approximately 0.6 nM) and displays marked selectivity for FPR1 over FPR2/ALX [1]. It is widely utilized as a radiolabeled (¹²⁵I) or fluorescently tagged (FITC) probe in competitive binding assays, receptor cross-linking studies, and receptor internalization experiments [3].

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: Why Generic fMLF or Pan-FPR Agonists Cannot Substitute in Targeted FPR1 Studies


Formyl peptide receptors (FPR1, FPR2/ALX, and FPR3) constitute a complex receptor subfamily where closely related agonists can exhibit profoundly divergent selectivity and functional bias. While fMLF (the prototypical bacterial peptide) and WKYMVM (a synthetic pan-agonist) both activate FPR1, they differ significantly in their receptor subtype selectivity and downstream signaling profiles [1]. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA occupies a unique pharmacological niche: it is a high-affinity FPR1-preferring agonist specifically designed for robust and traceable ligand-receptor interaction studies. Unlike pan-agonists such as WKYMVM, which activate FPR1, FPR2, and FPR3 with high potency, this compound offers a more restricted selectivity profile, mitigating confounding signals from FPR2/ALX activation in complex cellular systems [1]. Furthermore, its structural features—including the N-terminal formyl group essential for FPR1 binding and the C-terminal lysine for conjugation—render it a far superior tool for receptor labeling, cross-linking, and internalization assays compared to non-conjugatable or less stable in-class alternatives [2]. Substituting this compound with generic fMLF or a pan-agonist would compromise experimental resolution in FPR1-specific mechanistic studies and render receptor visualization or affinity labeling technically infeasible.

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: Quantitative Comparative Evidence for Scientific Selection


High FPR1 Binding Affinity: Quantitative Comparison with fMLF and WKYMVM

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA demonstrates high-affinity binding to FPR1. Its reported pKd of 9.22 corresponds to a Kd of approximately 0.6 nM, establishing it as a high-affinity ligand for FPR1 [1]. This affinity is comparable to the potency of fMLF in FPR1 calcium flux assays (EC50 values ranging from 80 nM to 170 nM depending on the cellular system) [2], and it aligns with the FPR1 potency of the synthetic pan-agonist WKYMVM (EC50 = 75 pM for FPR1/FPR2) . While WKYMVM exhibits higher potency, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA offers a unique combination of high affinity and FPR1 selectivity (FPR1 ≫ FPR2/ALX) not shared by the pan-agonist [1].

FPR1 Receptor Binding Affinity GPCR

FPR1 Subtype Selectivity: Differentiating from MMK-1 (FPR2-Selective) and WKYMVM (Pan-Agonist)

The selectivity profile of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is distinctly characterized as FPR1 ≫ FPR2/ALX [1]. This contrasts sharply with two other commonly used synthetic peptide agonists: MMK-1, a highly selective FPR2 agonist (EC50 < 2 nM for FPR2 vs. >10,000 nM for FPR1), and WKYMVM, a potent pan-agonist with activity at FPR1, FPR2 (EC50 = 75 pM), and FPR3 (EC50 = 3 nM) [2]. The marked FPR1 preference of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is essential for experiments aiming to isolate FPR1-mediated responses without confounding FPR2 activation, a limitation encountered with both WKYMVM and even the less selective fMLF in certain cellular contexts.

FPR1 FPR2 Selectivity Receptor Subtype

Utility as a Conjugatable Probe: Functional Differentiation from fMLF and WKYMVM

A key technical advantage of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is its structural suitability for conjugation and radiolabeling, a feature not inherent to the prototypical agonist fMLF. The C-terminal lysine residue provides a primary amine for the facile attachment of fluorophores (e.g., FITC) or radioisotopes (e.g., ¹²⁵I) [1]. This has enabled its widespread use as a fluorescent analog (FITC-fMLF) for quantifying FPR1 binding and internalization via flow cytometry and fluorescence microscopy [2][3], and as a ¹²⁵I-labeled probe for high-sensitivity receptor autoradiography and covalent cross-linking studies [4]. While WKYMVM is a potent pan-agonist, its primary sequence lacks an equivalent conjugatable residue without disrupting receptor binding, limiting its utility in similar labeling applications.

Fluorescent Probe Radioligand Receptor Labeling Conjugation

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: Defined Application Scenarios Stemming from Quantitative Evidence


Quantitative FPR1 Competitive Binding Assays

Given its high affinity for FPR1 (pKd = 9.22) and established selectivity over FPR2/ALX [1], N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, in its radiolabeled (¹²⁵I) or fluorescent (FITC) form, is the ligand of choice for establishing competitive binding assays. It enables accurate determination of Ki values for novel FPR1 ligands and assessment of receptor occupancy, providing a robust and validated alternative to lower-affinity tracers like ³H-fMLF.

FPR1 Receptor Internalization and Trafficking Studies

The ability to conjugate N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA with fluorophores such as FITC without abolishing receptor binding [2] makes it an essential tool for visualizing and quantifying FPR1 internalization, trafficking, and recycling kinetics. This application is critical for understanding the regulation of FPR1 signaling in inflammatory cells and for screening compounds that modulate receptor desensitization and resensitization pathways.

FPR1-Specific Pharmacological Dissection in Mixed Cell Populations

In experimental systems where both FPR1 and FPR2 are co-expressed (e.g., primary human neutrophils, monocytes, or certain transfected cell lines), the use of a pan-agonist like WKYMVM can activate multiple receptor subtypes, leading to ambiguous signaling readouts. The FPR1-preferring profile of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (FPR1 ≫ FPR2/ALX) [1] allows for more targeted activation of FPR1, thereby facilitating the deconvolution of FPR1-specific contributions to cellular functions such as chemotaxis, superoxide production, and cytokine release.

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